molecular formula C15H14ClNO B7728858 4-chloro-N-phenethylbenzamide CAS No. 39887-24-6

4-chloro-N-phenethylbenzamide

Cat. No.: B7728858
CAS No.: 39887-24-6
M. Wt: 259.73 g/mol
InChI Key: WVDXMBBVTMQIHU-UHFFFAOYSA-N
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Description

4-Chloro-N-phenethylbenzamide is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . It is characterized as an off-white to white solid at room temperature and should be stored sealed in a dry environment . The compound's structure features a benzamide core substituted with a chloro group at the para position and an N-phenethyl moiety . This structure is part of a broader class of substituted N-(phenethyl)benzamide derivatives, which have been investigated in scientific research for their potential bioactive properties . A notable area of application for this chemical family is in preclinical studies related to metabolic diseases; such derivatives have been explored for the treatment of conditions including type 2 diabetes, dyslipidemia, atherosclerosis, and disorders involving insulin resistance . Researchers value this compound as a key synthetic intermediate or reference standard in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents. The product is strictly for Research Use Only and is not intended for human or animal use .

Properties

IUPAC Name

4-chloro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDXMBBVTMQIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308450
Record name 4-Chloro-N-(2-phenylethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39887-24-6
Record name NSC204159
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204159
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-PHENETHYLBENZAMIDE
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Preparation Methods

Traditional Approach Using Pyridine as Solvent and Base

The reaction of 4-chlorobenzoyl chloride with phenethylamine in pyridine represents a classical Schotten-Baumann reaction. Pyridine acts as both solvent and acid scavenger, neutralizing HCl generated during amide bond formation.

Procedure :

  • Reaction Setup : 4-Chlorobenzoyl chloride (1.0 equiv) is added dropwise to a cooled (0–5°C) solution of phenethylamine (1.1 equiv) in pyridine.

  • Stirring : The mixture is stirred at room temperature for 12–24 hours.

  • Work-Up : The reaction is quenched with ice water, and the product is extracted with methylene chloride. The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification : Crude product is recrystallized from isopropanol or methanol.

Key Data :

  • Yield : 70–85% (extrapolated from analogous syntheses).

  • Purity : >95% (by NMR and HPLC).

  • Reaction Time : 12–24 hours.

Mechanistic Insight :
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Pyridine enhances reactivity by sequestering HCl, shifting the equilibrium toward product formation.

Improved Method with Toluene Solvent

A patent-pending methodology eliminates pyridine, substituting toluene as the solvent and employing aqueous NaOH for neutralization. This modification reduces toxicity and simplifies purification.

Procedure :

  • Reaction Setup : 4-Chlorobenzoyl chloride (1.0 equiv) is added to phenethylamine (1.05 equiv) in toluene at 20–25°C.

  • Stirring : The mixture is stirred for 2–3 hours.

  • Work-Up : The reaction is diluted with methylene chloride and washed with 3N NaOH. The organic layer is dried and concentrated.

  • Purification : Recrystallization from isopropanol yields pure product.

Key Data :

  • Yield : 76–82%.

  • Purity : 98% (reported in patent).

  • Reaction Time : 2–3 hours.

Advantages :

  • Eliminates pyridine, reducing environmental and safety hazards.

  • Shorter reaction time due to efficient mixing in toluene.

Carboxylic Acid Activation via Chloroformate

Ethyl Chloroformate-Mediated Activation

This two-step approach activates 4-chlorobenzoic acid using ethyl chloroformate before coupling with phenethylamine, avoiding direct handling of acyl chlorides.

Procedure :

  • Acid Activation :

    • 4-Chlorobenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

    • Triethylamine (1.5 equiv) and ethyl chloroformate (1.1 equiv) are added sequentially at 0°C.

    • The mixture is stirred for 1 hour to form the mixed carbonate intermediate.

  • Amine Coupling :

    • Phenethylamine (1.1 equiv) is added dropwise, and stirring continues for 2 hours.

  • Work-Up : The organic layer is washed with water, dried, and concentrated.

  • Purification : Crystallization from methanol affords the product.

Key Data :

  • Yield : 90–97% (based on analogous syntheses).

  • Purity : >97% (by HRMS and ¹H NMR).

Mechanistic Insight :
Ethyl chloroformate converts the carboxylic acid into a reactive mixed anhydride, which undergoes nucleophilic attack by the amine to form the amide.

Comparative Analysis of Synthesis Methods

Parameter Acyl Chloride (Pyridine) Acyl Chloride (Toluene) Chloroformate Activation
Yield 70–85%76–82%90–97%
Reaction Time 12–24 h2–3 h3 h
Solvent Toxicity High (pyridine)Low (toluene)Moderate (DCM)
Purification Complexity ModerateLowModerate
Scalability LimitedHighHigh

Key Observations :

  • The chloroformate method offers superior yields but requires anhydrous conditions.

  • Toluene-based aminolysis balances safety and efficiency, ideal for industrial applications.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

  • Methanol : Yields prismatic crystals with high purity (>95%).

  • Isopropanol : Produces fine needles, suitable for X-ray diffraction analysis.

Chromatographic Purification

  • Silica Gel Chromatography : Employed for small-scale syntheses using ethyl acetate/hexane (1:3) as eluent.

  • HPLC : Reserved for analytical validation, ensuring >99% purity for biological assays.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-phenethylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for designing new drugs, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors makes it a candidate for further exploration in therapeutic applications. For instance, it has shown promise in the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation, suggesting its potential as an antidepressant or anxiolytic agent .

Case Study:
In a study focused on compounds that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, derivatives of benzamide were screened for their efficacy. The results indicated that modifications to the benzamide structure could significantly enhance protective activity against β-cell death, highlighting the importance of structural variations in drug efficacy .

Biological Studies

Receptor Interactions:
Research indicates that 4-chloro-N-phenethylbenzamide interacts with various receptors and enzymes, providing insights into its potential therapeutic effects. It has been studied for its cytotoxic activity against cancer cells, demonstrating significant inhibition of cell proliferation in vitro .

In Vivo Studies:
Animal models have been employed to assess the pharmacological effects of this compound. In behavioral studies with mice, administration of this compound resulted in reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test, supporting its potential as an anxiolytic agent.

Industrial Applications

Synthesis Intermediates:
The compound is also explored for its potential use as an intermediate in pharmaceutical manufacturing and as a building block for synthesizing other complex organic molecules. Its unique chemical properties make it suitable for various synthetic pathways in drug development .

Mechanism of Action

The mechanism of action of 4-chloro-N-phenethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

4-Chloro-N-Phenylbenzamide (C₁₃H₁₀ClNO)
  • Structure : Replaces the phenethyl group with a phenyl ring.
  • Properties : Smaller molecular weight (231.68 g/mol vs. 263.73 g/mol) and reduced lipophilicity due to the absence of the phenethyl chain .
  • Applications: Limited bioactivity data, but structural simplicity makes it a model compound for studying electronic effects in benzamides.
N-(3-Chlorophenethyl)-4-Nitrobenzamide
  • Structure: Substitutes the 4-chloro group with a nitro (NO₂) moiety and introduces a 3-chloro-phenethyl chain.
  • The 3-chloro substituent may introduce steric hindrance .
  • Applications : Nitro-containing analogs are often explored for antimicrobial or antiparasitic activities.

Alkyl Chain Modifications

4-Chloro-N-Methylbenzamide (C₈H₈ClNO)
  • Structure : Features a methyl group instead of phenethyl.
  • Properties : Shorter alkyl chain reduces lipophilicity (logP ~1.5 vs. ~3.0 for phenethyl derivative). Crystal packing involves N–H⋯O hydrogen bonds, forming linear chains .
  • Applications : Simpler analogs are used in crystallography studies to understand hydrogen-bonding patterns.
4-Chloro-N-(3,4-Dimethoxyphenethyl)Benzamide
  • Structure : Incorporates methoxy groups on the phenethyl aromatic ring.
  • The bulkier substituent may affect receptor binding .
  • Applications : Methoxy derivatives are common in CNS-targeting drugs due to improved blood-brain barrier penetration.

Functional Group Additions

4-Chloro-N-(4-Hydroxyphenethyl)Benzamide
  • Structure : Adds a hydroxyl group to the phenethyl moiety.
  • Properties : Hydroxyl group introduces polarity (logP reduction by ~1.0 unit) and enables additional hydrogen bonding. May exhibit improved pharmacokinetics .
  • Applications : Hydroxylated analogs are explored for antioxidant or anti-inflammatory activities.
4-Chloro-N-{2-[(2E)-2-(4-Chloro-3-Nitrobenzylidene)Hydrazino]-2-Oxoethyl}Benzamide
  • Structure : Includes a hydrazine-based side chain with nitro and chloro substituents.
  • Properties : The hydrazine moiety enables chelation of metal ions, useful in catalytic or metalloenzyme inhibition studies. The nitro group enhances reactivity .
  • Applications : Hydrazine derivatives are investigated for anticancer or antidiabetic properties.

Aromatic Ring Modifications

4-Chloro-N-(2-Methoxyphenyl)Benzamide
  • Structure : Methoxy group at the ortho position of the phenyl ring.
  • Steric effects from ortho substitution may hinder molecular interactions .
  • Applications : Methoxy-substituted benzamides are studied for their serotonin receptor modulation.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Applications
4-Chloro-N-phenethylbenzamide C₁₅H₁₄ClNO 263.73 Phenethyl, 4-Cl ~3.0 Medicinal intermediate
4-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.68 Phenyl, 4-Cl ~2.5 Model compound
4-Chloro-N-methylbenzamide C₈H₈ClNO 169.61 Methyl, 4-Cl ~1.5 Crystallography
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₂ClN₂O₃ 303.73 3-Cl-phenethyl, 4-NO₂ ~3.2 Antimicrobial research

*logP values estimated using ChemDraw.

Biological Activity

4-Chloro-N-phenethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, with the molecular formula C15H14ClNO, is a member of the benzamide family and is characterized by a phenethyl group attached to the amide nitrogen. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate enzyme activities, particularly those involved in inflammatory pathways. The compound may inhibit certain enzymes, leading to anti-inflammatory effects. This mechanism is crucial for its potential therapeutic applications in treating conditions associated with inflammation and pain relief.

Biological Activities

  • Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Neuroprotective Effects : In studies focusing on pancreatic β-cells, derivatives of benzamide, including this compound, have been evaluated for their ability to protect against endoplasmic reticulum (ER) stress. These compounds demonstrated a capacity to enhance cell viability under stress conditions, suggesting neuroprotective potential .
  • Antiviral Activity : Some derivatives related to this compound have shown broad-spectrum antiviral effects against various viruses by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication. This suggests that this compound may have applications in antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory pathways, reducing inflammation
NeuroprotectiveProtects β-cells from ER stress, enhancing cell viability
AntiviralIncreases APOBEC3G levels, inhibiting viral replication

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of benzamide derivatives, including this compound, researchers utilized a β-cell survival-based high-throughput screening approach. The results indicated that this compound could significantly enhance cell viability when co-treated with tunicamycin, an ER stress inducer. The maximum activity observed was approximately 87% compared to control groups .

Case Study: Antiviral Potential

Another investigation focused on the antiviral properties of N-phenylbenzamide derivatives against Hepatitis B Virus (HBV). The study found that certain derivatives could inhibit HBV replication effectively. Although specific data on this compound was not provided, the structural similarities suggest potential for antiviral activity .

Comparison with Similar Compounds

This compound can be compared with other benzamide derivatives regarding their biological activities:

CompoundActivity TypeNotable Findings
4-Chloro-N-cyclopentylbenzamideAnti-inflammatoryEffective in reducing inflammation
2-Hydroxy-N-phenylbenzamidesCholinesterase inhibitorMixed inhibition profile; potential for Alzheimer's treatment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-phenethylbenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 4-chlorobenzoic acid derivatives with phenethylamine via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and optimizing stoichiometry. Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and catalyst use (e.g., Hünig’s base) significantly affect yields. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the phenethyl group (δ ~2.8–3.6 ppm for CH2_2 protons) and the benzamide backbone (aromatic protons at δ ~7.2–8.0 ppm) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–Cl: ~1.74 Å) and hydrogen-bonding networks (N–H···O interactions) critical for structural validation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 231.68) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks (e.g., the amide oxygen or chloro-substituted benzene ring). Correlation-energy functionals (e.g., Colle-Salvetti) refine accuracy in predicting dipole moments and polarizability .

Q. How do structural modifications (e.g., halogen substitution or phenethyl chain elongation) impact the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer : Comparative studies involve synthesizing analogs (e.g., replacing Cl with Br or modifying the phenethyl group). Biological assays (e.g., fluorescence-based kinase inhibition) quantify IC50_{50} values. Molecular docking (using software like AutoDock) identifies binding interactions with target enzymes (e.g., PARP or HDACs). For example, the chloro group enhances hydrophobic interactions in enzyme pockets .

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond angles or hydrogen-bonding patterns?

  • Methodological Answer : Use SHELX software for refinement, adjusting parameters like thermal displacement factors (Ueq_{eq}) and occupancy rates. Validate against experimental data (e.g., NMR or IR) to confirm structural consistency. For ambiguous cases, neutron diffraction or synchrotron radiation improves resolution .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., oxidation or cross-coupling)?

  • Methodological Answer : Protect reactive sites (e.g., amide NH with Boc groups) before functionalization. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh3_3)4_4) and optimize ligand ratios. Monitor reactions via TLC or LC-MS to detect intermediates and adjust conditions (e.g., temperature, solvent) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how should researchers validate purity?

  • Methodological Answer : Variations arise from impurities (e.g., unreacted starting materials) or polymorphic forms. Validate purity via HPLC (≥95% area under the curve) and DSC (sharp endothermic peaks). Cross-reference with literature (e.g., Acta Crystallographica reports: mp 145–147°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-phenethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-phenethylbenzamide

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